2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Development of Synthesis Methods : Research has focused on developing effective methods for synthesizing compounds with similar structures, such as oxadiazole derivatives and isoindoline-diones. For instance, a study presented an effective synthesis method for 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, highlighting the potential for synthesizing related compounds using thermal heterocyclization and base-promoted cycle opening of intermediates (Tkachuk et al., 2020).
Isoindoline Derivatives as Building Blocks : Isoindoline-1,3-dione derivatives are recognized for their applications in material science, medicine, and as crucial building blocks in organic chemistry. A green catalytic system was developed for synthesizing isoindoline-1,3-dione derivatives, emphasizing environmental sustainability in chemical synthesis processes (Journal et al., 2019).
Biological and Pharmacological Applications
Antibacterial and Antiviral Agents : Research into isoindoline-1,3-dione and related structures has revealed potential antibacterial and antiviral properties. For example, novel derivatives have been synthesized and identified as inhibitors of HIV-1 replication, showcasing the therapeutic potential of these compounds (Che et al., 2015).
Anti-inflammatory and Antioxidant Properties : Compounds bearing the isoindoline-dione structure have been evaluated for their anti-inflammatory and antioxidant activities. This includes investigation into their efficacy as xanthine oxidase inhibitors, which could have implications for treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Novel aza-pseudopeptides, including compounds with structural similarities to the molecule of interest, have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compound's potential applications in protecting metals from corrosion, indicating its utility in material science (Chadli et al., 2017).
Mechanism of Action
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
properties
IUPAC Name |
2-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-28(25,26)11-10-15(17-20-16(21-27-17)12-6-2-3-7-12)22-18(23)13-8-4-5-9-14(13)19(22)24/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCESZQPCBABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2CCCC2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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